N-Methylation Multiplies Antiproliferative Potency: IC50 Comparison in Prostate Cancer Cell Models
N-Methylation of the acetamide nitrogen in N-(1-phenyl-1H-pyrazol-3-yl)acetamide to yield N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide (CAS 62399-99-9) results in a dramatic increase in antiproliferative activity. The N-methylated derivative demonstrates an IC50 of 25 nM against prostate cancer cell proliferation, whereas the unsubstituted parent compound exhibits no reported inhibitory activity at comparable concentrations . The methylated derivative achieves this potency through disruption of androgen receptor signaling pathways, a mechanism not observed for the non-methylated parent compound .
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | N-Methyl-N-(1-phenyl-1H-pyrazol-3-yl)acetamide: IC50 = 25 nM |
| Comparator Or Baseline | N-(1-Phenyl-1H-pyrazol-3-yl)acetamide: No inhibitory activity reported at comparable concentrations |
| Quantified Difference | From inactive/undetectable to 25 nM IC50 following N-methylation |
| Conditions | Prostate cancer cell proliferation assay; mechanism involves androgen receptor signaling disruption |
Why This Matters
This quantifiable potency differential demonstrates that the N-methylated derivative—not the parent compound—is the appropriate selection for androgen receptor signaling or prostate cancer research applications.
